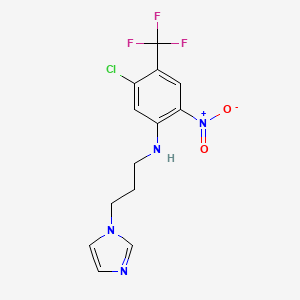
5-chloro-N-(3-imidazol-1-ylpropyl)-2-nitro-4-(trifluoromethyl)aniline
Übersicht
Beschreibung
The compound 5-chloro-N-(3-imidazol-1-ylpropyl)-2-nitro-4-(trifluoromethyl)aniline is a multifunctional molecule that appears to be related to various aniline derivatives with potential applications in pharmaceuticals and materials science. The presence of chloro, nitro, and trifluoromethyl groups, along with an imidazole ring, suggests a complex chemistry that could be leveraged for various synthetic and medicinal purposes.
Synthesis Analysis
The synthesis of related compounds often involves multi-step reactions, starting with a suitable benzene derivative. For instance, the synthesis of 5-trifluoromethyl-3-(4-methyl-1H-imidazol-1-yl)aniline, a related compound, was achieved by starting with 3,5-dinitro-1-trifluoromethylbenzene, followed by fluorination, substitution with 4-methyl-1H-imidazole, and reduction, with an overall yield of about 50% . This suggests that the synthesis of the compound might also involve similar steps, such as nitration, halogenation, and substitution reactions, to introduce the various functional groups.
Molecular Structure Analysis
The molecular structure of aniline derivatives is significantly influenced by the substituents attached to the benzene ring. Vibrational spectroscopy studies, such as FT-IR and FT-Raman, along with density functional theory (DFT) computations, have been used to analyze the structure of related molecules like 2-chloro-5-(trifluoromethyl) aniline and 4-chloro-3-(trifluoromethyl)aniline . These studies provide insights into the effects of electron-withdrawing and electron-donating groups on the molecular structure, which would be relevant for understanding the structure of 5-chloro-N-(3-imidazol-1-ylpropyl)-2-nitro-4-(trifluoromethyl)aniline.
Chemical Reactions Analysis
Aniline derivatives undergo various chemical reactions, including substitution and addition-elimination mechanisms. For example, N-(2,6-dinitro-4-trifluoromethylphenyl)aniline derivatives were prepared through anilino-dechlorination reactions, suggesting that the chlorine substituent in the compound of interest could also undergo similar reactions . Additionally, the presence of a nitro group could facilitate further chemical transformations, such as reduction to an amine or participation in nucleophilic substitution reactions, as seen in the SRN1 mechanism described for 1-methyl-2-chloromethyl-5-nitroimidazole .
Physical and Chemical Properties Analysis
The physical and chemical properties of aniline derivatives are influenced by their molecular structure. The presence of functional groups such as chloro, nitro, and trifluoromethyl can affect properties like boiling point, melting point, solubility, and reactivity. Theoretical calculations, including HOMO-LUMO energy gap and molecular electrostatic potential (MEP) surface analysis, can provide insights into the reactivity and stability of the molecule . The thermodynamic parameters, such as enthalpy, entropy, and Gibbs free energy, can be derived from temperature-dependent studies and provide further understanding of the compound's behavior under different conditions .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
5-chloro-N-(3-imidazol-1-ylpropyl)-2-nitro-4-(trifluoromethyl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClF3N4O2/c14-10-7-11(19-2-1-4-20-5-3-18-8-20)12(21(22)23)6-9(10)13(15,16)17/h3,5-8,19H,1-2,4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXIZFDCHIQGDQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=N1)CCCNC2=C(C=C(C(=C2)Cl)C(F)(F)F)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClF3N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40381623 | |
| Record name | 5-chloro-N-(3-imidazol-1-ylpropyl)-2-nitro-4-(trifluoromethyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40381623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-N-(3-imidazol-1-ylpropyl)-2-nitro-4-(trifluoromethyl)aniline | |
CAS RN |
647824-52-0 | |
| Record name | 5-chloro-N-(3-imidazol-1-ylpropyl)-2-nitro-4-(trifluoromethyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40381623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



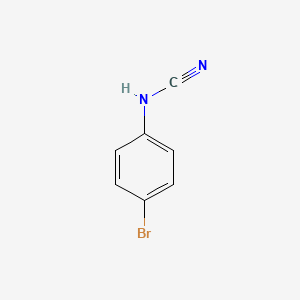




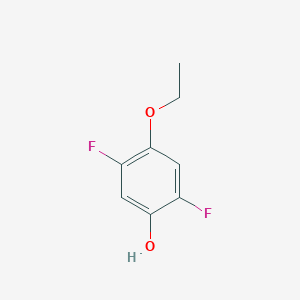
![2-[(1-Imidazolyl)methyl]aniline](/img/structure/B3031655.png)


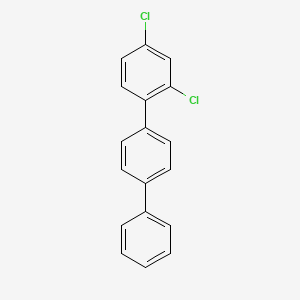

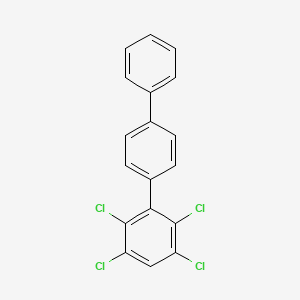
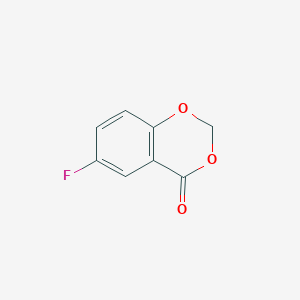
![Benzo[b]thiophene, 5-bromo-3-(trifluoromethyl)-](/img/structure/B3031665.png)